5-Bromo-N-methyl-2-nitroaniline (CAS: 302800-13-1) is a highly crystalline, N-alkylated ortho-nitroaniline derivative that serves as a critical bifunctional building block in pharmaceutical and material synthesis. Structurally, it features a reactive aryl bromide at the 5-position for transition-metal-catalyzed cross-couplings, a reducible nitro group at the 2-position, and a pre-installed N-methyl group. This specific substitution pattern makes it an indispensable precursor for the regiocontrolled synthesis of N-methylated benzimidazoles, benzimidazolones, and quinoxalines [1]. It is stable at room temperature, readily soluble in common organic solvents (such as EtOAc, DCM, and DMF), and is heavily utilized in the industrial scale-up of targeted protein degraders (PROTACs), kinase inhibitors, and antiviral agents where precise spatial orientation of the N-methyl group is mandatory for target binding [2].
If a procurement team substitutes 5-Bromo-N-methyl-2-nitroaniline with the cheaper, non-methylated analog 5-bromo-2-nitroaniline, the synthetic strategy is forced into a late-stage N-methylation of the resulting benzimidazole or benzimidazolone core. Because the two nitrogen atoms in a generic 5-bromo-benzimidazole ring are tautomeric, post-cyclization alkylation inherently produces a near 1:1 mixture of N1-methyl and N3-methyl regioisomers (effectively 1-methyl-5-bromo and 1-methyl-6-bromo derivatives) [1]. Resolving this mixture requires resource-intensive chromatographic separation, which slashes the effective yield of the desired isomer by more than 50% and dramatically increases solvent waste and labor costs during scale-up. Procuring the pre-methylated 5-Bromo-N-methyl-2-nitroaniline completely circumvents this regioselectivity bottleneck, locking in the exact substitution pattern prior to cyclization and ensuring a streamlined, high-yielding process [1].
Synthesizing N-methyl benzimidazoles via late-stage methylation of a generic 5-bromo-benzimidazole core typically results in a mixture of N1 and N3 regioisomers, requiring complex chromatographic separation and limiting the yield of the desired isomer to <50%[1]. In contrast, utilizing 5-Bromo-N-methyl-2-nitroaniline as the starting material dictates 100% regioselectivity during cyclization, directly yielding the specific N-methylated target without isomer contamination [1].
| Evidence Dimension | Regiomeric purity of N-methylated cyclized product |
| Target Compound Data | 100% specific regioisomer (no separation required) |
| Comparator Or Baseline | 5-bromo-2-nitroaniline (requires post-cyclization methylation, yielding ~1:1 regioisomer mixtures) |
| Quantified Difference | >50% increase in effective yield and elimination of isomer separation |
| Conditions | Standard cyclization vs. late-stage N-alkylation of tautomeric benzimidazole cores |
Eliminating the need for downstream regioisomer separation drastically reduces purification costs and improves overall synthetic efficiency for scale-up.
The 5-bromo position on 5-Bromo-N-methyl-2-nitroaniline is highly activated for transition-metal-catalyzed cross-couplings. Literature demonstrates its successful use in Sonogashira couplings with terminal alkynes using Pd(PPh3)2Cl2/CuI systems, achieving yields exceeding 75-90% without interfering with the secondary amine or nitro group [1]. The non-methylated analog can sometimes suffer from competitive side reactions at the primary amine under certain basic cross-coupling conditions unless protected.
| Evidence Dimension | Cross-coupling yield and primary amine protection requirement |
| Target Compound Data | >75-90% yield in direct Sonogashira/Suzuki couplings (no protection needed for the secondary N-methyl amine) |
| Comparator Or Baseline | 5-bromo-2-nitroaniline (primary amine often requires protection to prevent competitive binding or side reactions) |
| Quantified Difference | Elimination of protection/deprotection steps while maintaining >75% coupling yields |
| Conditions | Pd-catalyzed cross-coupling in DMF/Et3N |
Direct cross-coupling without the need for transient protecting groups streamlines the procurement of raw materials and shortens the synthetic route.
5-Bromo-N-methyl-2-nitroaniline undergoes highly efficient reduction of the nitro group to yield 4-bromo-N1-methylbenzene-1,2-diamine, a critical intermediate. Standard industrial reduction conditions, such as Iron/HCl or sodium dithionite, routinely achieve >90-95% conversion [2]. The presence of the N-methyl group facilitates immediate downstream treatment with carbonyldiimidazole (CDI) to form benzimidazolones in high overall yields (e.g., >65-80% over two steps)[1].
| Evidence Dimension | Two-step reduction and cyclization yield |
| Target Compound Data | >65-80% overall yield (Fe/HCl reduction followed by CDI cyclization) |
| Comparator Or Baseline | Crude non-methylated mixtures |
| Quantified Difference | High throughput conversion with stabilized diamine handling |
| Conditions | Fe/HCl or Na2S2O4 reduction followed by CDI cyclization |
High-yielding, scalable reduction to the diamine ensures that buyers can reliably produce advanced heterocyclic cores without significant material loss.
Ideal for developing SHP2 or Syk inhibitors where absolute regiocontrol of the N-methyl group is required for target binding, avoiding the isomeric mixtures caused by late-stage methylation[1].
The 5-bromo handle serves as a highly efficient attachment point for linker integration via Suzuki or Sonogashira cross-coupling, while the pre-methylated core ensures correct spatial orientation [2].
Used as a foundational building block for NMDA receptor antagonists featuring benzimidazolone cores, where the pre-installed N-methyl group streamlines the multi-step synthetic route and improves overall yield [3].
The rapid reduction of the nitro group to a diamine allows for immediate condensation with dicarbonyls, enabling the high-throughput synthesis of N-methylated quinoxaline libraries without intermediate purification[3].